An In-depth Technical Guide to 6-fluoro-1H-indazole: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 6-fluoro-1H-indazole: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-1H-indazole is a fluorinated heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of indazole, a bicyclic system composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of various bioactive molecules. The introduction of a fluorine atom at the 6-position of the indazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles of the resulting drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 6-fluoro-1H-indazole, with a focus on its emerging role as a kinase inhibitor.
Chemical Properties and Structure
The fundamental chemical and structural characteristics of 6-fluoro-1H-indazole are summarized below, providing essential information for its handling, characterization, and application in research and development.
Structural Information
| Identifier | Value |
| IUPAC Name | 6-fluoro-1H-indazole[1] |
| Molecular Formula | C₇H₅FN₂[1] |
| SMILES | C1=CC2=C(C=C1F)NN=C2[1] |
| InChI Key | CFMZDEQEVCDMRN-UHFFFAOYSA-N[1] |
| CAS Number | 348-25-4[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 136.13 g/mol | [1] |
| Melting Point | 126 °C (decomposes) | |
| Boiling Point (Predicted) | 274.9 ± 13.0 °C | |
| Density (Predicted) | 1.370 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.21 ± 0.40 | |
| Appearance | Light yellow to yellow solid |
Synthesis of 6-fluoro-1H-indazole
General Synthetic Approach: Diazotization and Cyclization
A plausible synthetic route involves the diazotization of 4-fluoro-2-methylaniline followed by an intramolecular cyclization. This method is a well-established procedure for the formation of the indazole ring system.
Experimental Protocol (Generalized)
Step 1: Diazotization of 4-fluoro-2-methylaniline
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Dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid).
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. This will form the corresponding diazonium salt in situ.
Step 2: Intramolecular Cyclization
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The in situ generated diazonium salt is then allowed to warm to room temperature or gently heated.
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The diazonium group undergoes an intramolecular cyclization reaction with the adjacent methyl group to form the indazole ring.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion of the reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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The crude product is then extracted into an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The resulting solid is purified by recrystallization or column chromatography on silica gel to afford pure 6-fluoro-1H-indazole.
Analytical Characterization
The identity and purity of synthesized 6-fluoro-1H-indazole are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 6-fluoro-1H-indazole is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The coupling patterns and chemical shifts will be influenced by the fluorine substituent.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, with the carbon atom attached to the fluorine exhibiting a characteristic coupling constant (¹JCF).
While specific spectral data for 6-fluoro-1H-indazole is not detailed in the search results, data for similar bromo-fluoro-indazole derivatives can provide a reference for expected chemical shifts and coupling constants.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of 6-fluoro-1H-indazole. The molecular ion peak ([M]⁺) should be observed at m/z 136.13.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 6-fluoro-1H-indazole. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid), can be employed.[8] The purity is determined by the area percentage of the main peak detected by a UV detector.
Biological Activity and Signaling Pathways
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[9] The fluorine substitution at the 6-position of the indazole ring has been shown to be advantageous for enhancing the inhibitory activity and cellular potency of these compounds.[10]
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Emerging evidence strongly suggests that 6-fluoro-1H-indazole and its derivatives are potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][7][11][12][13][14][15] The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR signaling is implicated in the development and progression of various cancers.
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[13] This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS-MAPK and PI3K-AKT pathways, which in turn promote cell growth and survival.[13][16]
Derivatives of 6-fluoro-1H-indazole have been designed and synthesized to act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain. By occupying this site, they prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to an anti-proliferative effect in cancer cells with aberrant FGFR signaling.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)
A common method to assess the inhibitory activity of compounds like 6-fluoro-1H-indazole against a specific kinase is a biochemical assay.
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Reagents and Materials: Recombinant human FGFR1 kinase, a suitable peptide substrate, ATP, and the test compound (6-fluoro-1H-indazole derivative).
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Assay Procedure:
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The kinase, substrate, and test compound are pre-incubated in a buffer solution.
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The kinase reaction is initiated by the addition of ATP.
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The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or by using phosphorylation-specific antibodies in an ELISA or a fluorescence-based assay format.
-
-
Data Analysis: The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Logical Flow of FGFR Inhibition
Caption: Mechanism of FGFR inhibition by 6-fluoro-1H-indazole.
Conclusion
6-fluoro-1H-indazole is a valuable heterocyclic scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its favorable chemical properties and the demonstrated importance of the 6-fluoro substitution for biological activity make it an attractive starting point for the design of novel therapeutic agents. The strong evidence pointing towards its role as an inhibitor of the FGFR signaling pathway highlights its potential for the development of targeted cancer therapies. Further research focusing on the detailed elucidation of its mechanism of action and the development of optimized derivatives will be crucial in realizing the full therapeutic potential of this promising compound.
References
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- 12. Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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